molecular formula C16H15ClN2O2S B11941153 4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether

4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether

Cat. No.: B11941153
M. Wt: 334.8 g/mol
InChI Key: OJQCBOLVUZALMV-UHFFFAOYSA-N
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Description

4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound with the molecular formula C17H18ClN3OS. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether typically involves the following steps:

    Formation of the pyrazole ring: This is achieved through the cyclization of a hydrazine derivative with an appropriate diketone or aldehyde.

    Introduction of the chloroacetyl group: This step involves the reaction of the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the thienyl group: This is done via a substitution reaction where the thienyl group is introduced to the pyrazole ring.

    Etherification: The final step involves the reaction of the phenol derivative with methyl iodide to form the methyl ether.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pyrazole core which is known for various pharmacological activities.

Mechanism of Action

The mechanism of action of 4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(chloroacetyl)-5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 1-(chloroacetyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 1-(chloroacetyl)-5-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Uniqueness

4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

2-chloro-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C16H15ClN2O2S/c1-21-12-6-4-11(5-7-12)14-9-13(15-3-2-8-22-15)18-19(14)16(20)10-17/h2-8,14H,9-10H2,1H3

InChI Key

OJQCBOLVUZALMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CS3

Origin of Product

United States

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